(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid

Vue d'ensemble

Description

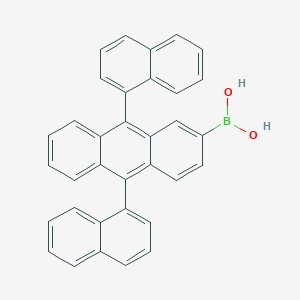

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is an organic compound with the molecular formula C34H23BO2. It is a boronic acid derivative that features a complex structure with naphthalene and anthracene moieties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere and elevated temperatures to ensure high yields .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Overview : OLEDs are a type of light-emitting technology that utilizes organic compounds to produce light. The efficiency and color purity of OLEDs can be significantly enhanced by the incorporation of specific organic compounds.

Role of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid :

- This compound serves as an important building block for the development of new OLED materials due to its favorable photophysical properties.

- Studies indicate that derivatives of anthracene, including those with naphthalene substituents, exhibit enhanced fluorescence and stability, which are crucial for efficient light emission in OLEDs .

Case Study : Research has demonstrated that substituting anthracenes at the 9 and 10 positions can alter fluorescence quantum yields significantly. For instance, derivatives with bulky substituents like naphthalenes can improve solubility and reduce aggregation, leading to better device performance .

Photophysical Characterization

Overview : The photophysical properties of compounds determine their behavior under light exposure, which is essential for applications in photonics and optoelectronics.

Significance :

- The photophysical characterization of this compound reveals its potential for use in triplet-triplet annihilation upconversion systems. This process is vital for enhancing light absorption and emission efficiency in various applications .

Experimental Findings :

- The compound exhibits high fluorescence quantum yields and favorable energy levels for triplet states, making it a candidate for use in advanced photonic devices .

Synthesis and Functionalization

Synthetic Routes :

The synthesis of this compound can be achieved through several methods:

- Direct Boronation : Involves the reaction of boric acid with an appropriate naphthalene derivative under Lewis acid catalysis.

- Suzuki-Miyaura Coupling : A common method used to form carbon-boron bonds which allows for the functionalization of the compound to tailor its properties for specific applications .

Mécanisme D'action

The mechanism by which (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The naphthalene and anthracene moieties contribute to its electronic properties, enabling its use in organic electronics .

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-di(Naphthalen-2-yl)anthracene: Similar in structure but with naphthalene groups at different positions.

9,10-diphenylanthracene: Lacks the boronic acid group but has similar electronic properties.

9,10-di(Naphthalen-1-yl)anthracene: Similar structure without the boronic acid group.

Uniqueness

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring molecular recognition and electronic properties .

Activité Biologique

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is a boronic acid derivative characterized by its complex structure, which includes naphthalene and anthracene moieties. This compound has gained attention in various fields, particularly in organic electronics and materials science, due to its unique electronic properties and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H23BO2, with a molecular weight of approximately 474.36 g/mol. The presence of the boronic acid group (B(OH)₂) enhances its reactivity and functionality, making it a valuable building block in organic synthesis and biochemical applications .

| Property | Value |

|---|---|

| Molecular Formula | C34H23BO2 |

| Molecular Weight | 474.36 g/mol |

| Solubility | Poorly soluble |

| Bioavailability Score | 0.55 |

Interaction with Biological Molecules

This compound exhibits significant interactions with various biomolecules. These interactions are primarily mediated through hydrogen bonding and van der Waals forces, allowing the compound to influence biochemical pathways including enzyme activity and cellular signaling .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves reversible covalent bonding with diols and other nucleophiles. This property allows it to modulate enzyme activity by binding to active sites, thereby influencing catalytic functions .

Cellular Effects

Studies have shown that this compound can affect cellular processes such as:

- Cell Signaling Pathways: Modulation of pathways critical for cell growth and differentiation.

- Gene Expression: Influence on transcription factors that regulate gene expression.

- Metabolic Processes: Impact on metabolic pathways through enzyme inhibition or activation.

Research Findings

Recent research has highlighted the potential of this compound in therapeutic applications:

- Cancer Research: The compound has shown promise in inhibiting certain cancer cell lines by disrupting cellular signaling pathways essential for tumor growth .

- Antioxidant Activity: Investigations into its antioxidant properties suggest that it may protect cells from oxidative stress, a contributing factor in various diseases .

- Drug Development: Its unique structural characteristics make it a candidate for developing new drugs targeting specific biological pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that it could effectively inhibit the activity of certain enzymes, leading to altered metabolic profiles in treated cells.

Propriétés

IUPAC Name |

(9,10-dinaphthalen-1-ylanthracen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H23BO2/c36-35(37)24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDFKLIZTVUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631124 | |

| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867044-35-7 | |

| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.